1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine
Overview
Description
1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine is a useful research compound. Its molecular formula is C8H12BrN3S and its molecular weight is 262.17 g/mol. The purity is usually 95%.
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Biological Activity
1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, providing an overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The compound consists of a thiazole ring substituted with a bromine atom and a piperazine moiety. The structural formula can be represented as follows:
This compound exhibits biological activity through several mechanisms:
- Enzyme Interaction : The thiazole ring can interact with various enzymes, potentially modulating their activity. For instance, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation.
- Receptor Modulation : The compound may engage with specific receptors, including opioid receptors, which are implicated in pain modulation. Studies have indicated that compounds with similar structures can activate these receptors, leading to antinociceptive effects .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi. For example:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 100 µg/mL |
Candida albicans | 200 µg/mL |
These values indicate that while the compound exhibits activity against these pathogens, its efficacy may be lower compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including glioma and breast cancer cells. The IC50 values ranged from 0.13 to 3.8 µM, indicating potent activity against these cells .
- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis through the activation of caspases and the release of cytochrome c from mitochondria, which are critical events in programmed cell death .
Case Studies
A notable study involved the synthesis and evaluation of derivatives of thiazole-piperazine compounds for their analgesic effects. In this study, compounds similar to this compound were tested for their ability to alleviate pain in animal models. Results indicated that these compounds significantly increased pain threshold in mice, suggesting central and peripheral mechanisms at play .
Another investigation focused on the compound's activity against Trypanosoma species, where it was found to suppress parasitemia effectively in infected animal models . This highlights its potential as a therapeutic agent for parasitic infections.
Properties
IUPAC Name |
5-bromo-2-(4-methylpiperazin-1-yl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3S/c1-11-2-4-12(5-3-11)8-10-6-7(9)13-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJBJUJPIRBKDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671680 | |
Record name | 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623588-32-9 | |
Record name | 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.